3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole
Description
Significance of Heterocyclic Scaffolds in Contemporary Chemical Research
Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, represent one of the most diverse and significant classes of organic molecules. semanticscholar.org Their scaffolds are fundamental to medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. researchgate.net The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties, allowing for the fine-tuning of a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. researchgate.netvulcanchem.com This versatility makes heterocyclic frameworks indispensable in drug design, where they are integral to therapeutics for a vast range of diseases, including cancer and inflammatory conditions. semanticscholar.org Beyond medicine, these scaffolds are also vital in the development of materials such as dyes, copolymers, and antioxidants. semanticscholar.org The rapid expansion of synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, has further broadened the accessibility and variety of functionalized heterocycles available for scientific investigation. researchgate.net
Overview of Thienopyrazoles as Privileged Structural Motifs in Academic Inquiry
Among the vast landscape of heterocyclic structures, thienopyrazoles have emerged as pharmacologically active scaffolds that command significant academic interest. mdpi.com These bicyclic systems are formed by the fusion of a thiophene (B33073) ring and a pyrazole (B372694) ring, a combination that gives rise to three distinct isomers: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole. mdpi.com The thiophene ring is often considered a bioisostere of the phenyl group, a common component in many active drugs.
Thienopyrazole derivatives have been shown to possess a wide array of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com Specific derivatives have been investigated as potent inhibitors of key cellular targets like aurora kinases and phosphodiesterase 7 (PDE7), highlighting their potential in oncology and the treatment of immunological diseases. nih.gov Despite their documented therapeutic potential, the thienopyrazole chemical group remains a relatively underexplored class of molecules, offering fertile ground for new discoveries in drug development. mdpi.com
Strategic Role of Halogenation (Iodination) in Heterocycle Functionalization and Diversification
Halogenation, and particularly iodination, is a cornerstone strategy for the functionalization of heterocyclic compounds. The introduction of an iodine atom onto a heterocyclic ring transforms the molecule into a versatile synthetic intermediate. nih.gov Aromatic iodides are highly valued substrates for a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. nih.govarkat-usa.org These reactions enable the formation of new carbon-carbon bonds, allowing chemists to append a wide range of molecular fragments to the heterocyclic core.
The utility of the C–I bond stems from its relatively low bond energy, which makes iodine an excellent leaving group in catalytic cycles. This reactivity facilitates the construction of complex molecular architectures from simpler, iodinated precursors. nih.gov Modern synthetic methods, including the use of hypervalent iodine reagents, provide mild and efficient pathways for the late-stage functionalization of heterocycles, further enhancing the strategic importance of iodination in chemical synthesis. nih.gov
Positional and Substituent Specificity: The Research Context of 3-Iodo-1-methyl-1H-thieno[3,2-c]pyrazole
The compound this compound is a precisely designed molecule that leverages the advantageous features of its constituent parts. Its structure is built upon the thieno[3,2-c]pyrazole scaffold, which provides the biologically relevant core. The specificity of its substituents, however, dictates its primary role as a strategic building block in chemical synthesis.
The methyl group at the N-1 position of the pyrazole ring serves to block one of the nitrogen atoms, preventing tautomerism and directing the regioselectivity of subsequent reactions. The most critical feature is the iodine atom at the C-3 position. This substituent renders the molecule an ideal precursor for diversification. Research has demonstrated the synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions. researchgate.net For instance, it can be subjected to Suzuki-Miyaura cross-coupling to introduce new aryl groups, creating a library of 3,6-disubstituted thieno[3,2-c]pyrazoles with yields reported to be as high as 94%. researchgate.net This strategic placement of a reactive iodine handle on a privileged heterocyclic core makes this compound a valuable intermediate for constructing more complex and potentially bioactive molecules. researchgate.net
Data Tables
Table 1: Physicochemical Properties of a Related Iodinated Heterocycle
| Property | Value |
| Compound Name | 3-Iodo-1-methyl-1H-pyrazole |
| CAS Number | 92525-10-5 sigmaaldrich.comrlavie.com |
| Molecular Formula | C₄H₅IN₂ sigmaaldrich.comrlavie.com |
| Molecular Weight | 208.00 g/mol sigmaaldrich.com |
| Appearance | Yellow liquid rlavie.com |
| Density | 1.936 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.588 sigmaaldrich.com |
Table 2: Application in Synthesis: Cross-Coupling Reactions
| Reaction Type | Precursor | Reagents & Conditions | Product Type | Yield Range | Ref. |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acids, Pd(OAc)₂, AgOTf, TFA, DMA | 3,6-Disubstituted thieno[3,2-c]pyrazoles | 49-94% | researchgate.net |
| Sonogashira Coupling | 1-(1-protected)-3-iodo-1H-pyrazole derivatives | Phenylacetylene (B144264), PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1H-pyrazole derivatives | High | arkat-usa.org |
Structure
3D Structure
Properties
Molecular Formula |
C6H5IN2S |
|---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
3-iodo-1-methylthieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H5IN2S/c1-9-4-2-3-10-5(4)6(7)8-9/h2-3H,1H3 |
InChI Key |
ZMVLPFLDXMKPCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)I)SC=C2 |
Origin of Product |
United States |
Reactivity and Advanced Functionalization of 3 Iodo 1 Methyl 1h Thieno 3,2 C Pyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Moiety
The iodine atom at the C3-position of the 1-methyl-1H-thieno[3,2-c]pyrazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. For 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole, this reaction provides an efficient route to 3-aryl or 3-heteroaryl derivatives. Studies have demonstrated that the coupling of 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazoles with various arylboronic acids proceeds in good to excellent yields. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. The choice of reaction conditions can be tailored to accommodate a range of functional groups on the boronic acid partner, highlighting the versatility of this method. researchgate.net
These reactions are pivotal for synthesizing libraries of compounds with diverse substituents at the C3 position, which is often crucial for modulating the biological activity of pyrazole-containing molecules. rsc.org The mild reaction conditions and the commercial availability of a vast array of boronic acids make the Suzuki-Miyaura coupling a preferred strategy. nih.gov
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This palladium- and copper-cocatalyzed reaction has been successfully applied to various iodinated pyrazole (B372694) derivatives to introduce alkynyl moieties. researchgate.netarkat-usa.org For this compound, the Sonogashira coupling serves as a direct method for synthesizing 3-alkynyl-thieno[3,2-c]pyrazoles. These products are valuable intermediates for further transformations or as core structures in materials science and medicinal chemistry.
The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. tandfonline.com The N-H group in related pyrazole systems often requires protection prior to the cross-coupling reaction to prevent side reactions, as pyrazoles themselves can act as ligands for transition metals. researchgate.net However, for N-methylated substrates like this compound, this complication is avoided. The reaction conditions are generally mild, allowing for the coupling of a variety of substituted phenylacetylenes in high yields. arkat-usa.org
The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, represents another effective strategy for C-C bond formation. While specific examples involving this compound are not extensively documented, the principles of this reaction are broadly applicable to iodinated heterocyclic systems. organic-chemistry.org
The strategy for pyrazole derivatives would involve the preparation of an organozinc reagent from a suitable precursor, which is then coupled with the iodinated thienopyrazole. This method is particularly advantageous for its high functional group tolerance and its ability to couple with sp³-hybridized carbon centers. researchgate.net The development of efficient catalyst systems, such as those combining Pd₂(dba)₃ with bulky phosphine (B1218219) ligands like SPhos, has expanded the scope of the Negishi reaction to include previously challenging substrates. researchgate.net This methodology offers a potential route to alkylated, arylated, or vinylated thieno[3,2-c]pyrazoles that may be difficult to access through other coupling methods.
In the functionalization of di- or poly-halogenated pyrazole systems, regioselectivity is a critical consideration. However, for a mono-iodinated substrate such as this compound, the cross-coupling reaction is inherently regioselective, occurring exclusively at the C3-position where the iodine atom is located.
The substrate scope for these cross-coupling reactions is generally broad. In Suzuki-Miyaura couplings, a wide variety of electron-rich, electron-poor, and sterically hindered aryl- and heteroarylboronic acids have been shown to be effective coupling partners. researchgate.netnih.gov Similarly, Sonogashira couplings have been demonstrated with a range of terminal alkynes. arkat-usa.org The success of these reactions depends on the stability of the catalyst and the reactivity of the coupling partners. The development of advanced catalyst systems, including palladium pre-catalysts, has significantly broadened the scope and efficiency of these transformations for halogenated heterocycles. nih.gov The choice of ligands, bases, and solvents plays a crucial role in optimizing the reaction conditions for specific substrates. nih.gov
Other Carbon-Carbon Bond Forming Reactions
Beyond the functionalization at the iodine moiety, the thieno[3,2-c]pyrazole core can undergo other carbon-carbon bond-forming reactions, most notably through direct C-H activation.
Direct C-H activation has emerged as a powerful and atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. nih.gov For the thieno[3,2-c]pyrazole system, regioselective C-H arylation at the C6-position of the thiophene (B33073) ring has been successfully developed. researchgate.net This reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, in combination with an oxidant.
This methodology allows for the introduction of aryl groups at a different position of the heterocyclic core, complementing the cross-coupling reactions at the C3-position. The reaction demonstrates high regioselectivity, with arylation occurring exclusively at the C6-position and not at the C5-position. researchgate.net The catalytic system is compatible with various 3-functionalized thieno[3,2-c]pyrazoles and a range of iodoaryl electrophiles, providing access to 3,6-disubstituted thieno[3,2-c]pyrazoles in good yields. researchgate.net This approach is a testament to the advancements in C-H functionalization and offers a streamlined route to novel derivatives. imperial.ac.uk
Nucleophilic Substitution Reactions Involving the Iodine Atom
The iodine atom at the 3-position of the 1-methyl-1H-thieno[3,2-c]pyrazole scaffold is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions, where the iodo-group acts as an excellent leaving group.
One of the most significant transformations for iodo-pyrazoles is the Sonogashira cross-coupling reaction, which forms a new carbon-carbon bond between the pyrazole ring and a terminal alkyne. arkat-usa.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. arkat-usa.org Studies on analogous 1-(1-protected)-3-iodo-1H-pyrazole derivatives have successfully demonstrated their reaction with phenylacetylene (B144264) under standard Sonogashira conditions to yield the corresponding 3-(phenylethynyl)-1H-pyrazoles in high yields. arkat-usa.org This indicates that the 3-iodo position on the thieno[3,2-c]pyrazole core is susceptible to such palladium-catalyzed couplings.
Below is a table summarizing representative Sonogashira cross-coupling reactions performed on related N-protected iodopyrazole substrates, illustrating the typical conditions and outcomes.
| Starting Iodopyrazole | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | High |
| 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-ethoxyethyl)-4-iodo-3-(phenylethynyl)-1H-pyrazole | High |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | High |
Data extrapolated from studies on analogous pyrazole systems. arkat-usa.org
Strategies for Further Derivatization of the Thiophene Ring in Thieno[3,2-c]pyrazole Scaffolds
The thieno[3,2-c]pyrazole scaffold combines the structural features of both thiophene and pyrazole, offering multiple sites for functionalization. mdpi.com Beyond the reactions at the iodo-position of the pyrazole ring, the thiophene portion of the molecule presents opportunities for further derivatization, which is crucial for modulating the physicochemical and biological properties of the resulting compounds. researchgate.net
Thiophene and its derivatives are known to undergo electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. researchgate.net In the context of the thieno[3,2-c]pyrazole system, the reactivity and regioselectivity of such reactions would be influenced by the electronic effects of the fused pyrazole ring and any existing substituents. The synthesis of various substituted thieno[3,2-c]pyrazoles often begins with appropriately functionalized thiophene precursors, underscoring the importance of thiophene chemistry in accessing a diverse range of these fused heterocycles. researchgate.net
Another advanced strategy for modifying the thiophene ring involves cycloaddition reactions. For instance, related thieno[3,2-c]pyran-3-ones have been shown to participate in Diels-Alder reactions with alkynes, leading to the formation of benzothiophenes after the elimination of carbon dioxide. rsc.org This suggests that the thiophene ring within the thieno[3,2-c]pyrazole scaffold could potentially act as a diene or dienophile in cycloaddition chemistry, providing a pathway to more complex, polycyclic aromatic systems.
Furthermore, lithiation of the thiophene ring followed by quenching with an electrophile is a common method for introducing a wide variety of functional groups. The regioselectivity of this process would be a key consideration for the fused thieno[3,2-c]pyrazole system.
Protective Group Chemistry in Pyrazole Synthesis and Transformations
In the synthesis and subsequent functionalization of pyrazole-containing molecules, the protection of the pyrazole N-H group is often a critical step, particularly when performing reactions that are incompatible with acidic protons, such as organometallic-mediated cross-couplings. arkat-usa.orgumich.edu Although the subject compound, this compound, already has a methyl group on the pyrazole nitrogen, understanding the principles of protective group chemistry is essential for the synthesis of its analogues or precursors starting from an N-unsubstituted pyrazole.
The ideal protecting group should be easy to introduce and remove under mild conditions, stable to the reaction conditions used for subsequent transformations, and should not interfere with the desired reaction. uchicago.edu For pyrazoles, several N-protecting groups have been successfully employed.
Commonly used protecting groups for the pyrazole nitrogen include:
Ethoxyethyl (EtOEt): This group can be readily introduced using ethyl vinyl ether and is stable to organolithium reagents and certain cross-coupling conditions. researchgate.net It can be removed under mild acidic conditions. umich.edu
tert-Butoxycarbonyl (Boc): The Boc group is another common protecting group, installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). However, it has been found to be less stable during certain reactions with organolithium compounds. umich.edu
Tetrahydropyranyl (THP): The THP group is recommended for the synthesis of unsymmetrical pyrazole derivatives and offers a green (solvent- and catalyst-free) protection method. umich.edursc.orgresearchgate.net
The choice of protecting group is crucial for the successful execution of a synthetic sequence. For example, in the context of preparing precursors for Sonogashira cross-coupling reactions, the N-H group of a 3-iodo-1H-pyrazole derivative must be protected to prevent interference with the transition metal catalyst. umich.edu The ethoxyethyl (EtOEt) group has proven to be effective for this purpose, allowing for high yields in subsequent coupling reactions. arkat-usa.org
The following table summarizes common protecting groups used in pyrazole chemistry and the typical conditions for their introduction and removal.
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability Notes |
| Ethoxyethyl (EtOEt) | Ethyl vinyl ether | Mild acid (e.g., HCl in THF/H₂O) | Stable to Grignard and organolithium reagents |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) or thermal | Can be unstable in the presence of some organometallics |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP) with acid catalyst | Mild acid (e.g., aqueous acetic acid) | Good stability, offers a "green" protection method |
| Trityl (Tr) | Trityl chloride | Mild acid | Used in Chan-Lam coupling reactions |
Theoretical and Computational Investigations of Thienopyrazole and Iodopyrazole Systems
Density Functional Theory (DFT) Calculations for Elucidating Regioselectivity in Pyrazole (B372694) Chemistry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective in elucidating the regioselectivity of chemical reactions, predicting which of several possible isomers is most likely to form. In pyrazole chemistry, where multiple reactive sites exist, DFT calculations can determine the most favorable reaction pathway by comparing the energies of transition states and intermediates.
The regioselectivity in the synthesis of pyrazole derivatives is a critical aspect that dictates the final structure and properties of the molecule. For instance, in the alkylation of substituted pyrazoles with reagents like iodomethane, two different nitrogen atoms on the pyrazole ring are available for reaction, potentially leading to two different regioisomers. DFT calculations have been employed to model such reactions, examining different possible pathways. By calculating the energy profiles, researchers can identify the dominant reaction channel, finding that pathways involving intermediates with lower energy are kinetically favored. researchgate.net
DFT is also used to analyze the stability and electronic properties of the resulting molecules. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in understanding the molecule's reactivity. eurjchem.comnih.gov A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov These calculations can rationalize the outcomes of regioselective syntheses, such as the facile formation of specific amino pyrazole derivatives under basic conditions. eurjchem.com Furthermore, theoretical investigations into electrophilic iodination reactions, a key step in the synthesis of compounds like 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole, can help explain the observed positional selectivity by modeling the interaction between the substrate and the iodinating agent. acs.org
Computational Analysis of Reaction Mechanisms and Reaction Pathways
Computational analysis provides a virtual window into the step-by-step process of a chemical reaction, mapping out the entire reaction mechanism and exploring various potential pathways. This involves calculating the geometries and energies of reactants, intermediates, transition states, and products along a potential energy surface. nih.gov Such studies are crucial for understanding how and why a reaction proceeds, identifying rate-limiting steps, and predicting the feasibility of proposed synthetic routes for complex heterocycles. dcu.ienih.gov
For pyrazole systems, computational studies have been used to corroborate proposed mechanisms for their formation and functionalization. For example, in the reaction between 3-methylthio-4-cyano-pyrazole and iodomethane, DFT calculations were used to evaluate two distinct mechanistic pathways. One pathway involved the dehydrogenation of the reactants followed by an attack on the nitrogen atoms, while the other involved hydrogen transfer to form isomers before the final reaction. The calculations revealed that the second pathway was the dominant reaction channel due to lower energy barriers. researchgate.net
These computational investigations allow for the exploration of short-lived, high-energy intermediates that are difficult or impossible to detect experimentally. nih.gov By comparing the activation energies of different pathways, chemists can understand why a particular product is formed over another. This is essential in the synthesis of complex, fused heterocyclic systems like thienopyrazoles, where multiple cyclization or functionalization routes may be possible. dcu.ie The insights gained from these analyses can lead to the optimization of reaction conditions to favor a desired outcome.
Molecular Modeling and Docking Studies to Inform Structure-Activity Relationships
Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. msjonline.org These methods are instrumental in understanding the structure-activity relationships (SAR) of biologically active compounds, including thienopyrazole and iodopyrazole derivatives, by visualizing their interactions within a protein's active site. nih.govnih.gov
The thienopyrazole scaffold has been identified as a pharmacologically active core in compounds with anticancer and kinase inhibitory activities. mdpi.com Molecular docking studies have been performed on various thieno[3,2-c]pyrazole derivatives to elucidate their mechanism of action. For example, derivatives of this scaffold have been designed as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a potential therapeutic target for several diseases. nih.gov Docking simulations show how these inhibitors fit into the ATP-binding pocket of GSK-3β, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues, which explains their potent inhibitory activity. nih.gov
Similarly, other fused heterocyclic systems based on the thieno-scaffold have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) and PI3K kinase to predict their binding modes and rationalize their anticancer activity. nih.gov These studies help to build a SAR profile, linking specific substituents on the heterocyclic core to changes in binding affinity and biological potency. nih.gov
The table below summarizes findings from molecular docking studies on various thienopyrazole and related pyrazole systems, illustrating their potential as inhibitors for different protein targets.
| Compound Scaffold | Protein Target | Key Findings and Interactions |
| Thieno[3,2-c]pyrazol-urea derivatives | Glycogen Synthase Kinase 3β (GSK-3β) | The compounds were designed as Type II inhibitors to bind to the DFG-out conformation of the kinase. The urea (B33335) moiety is crucial for forming hydrogen bonds within the active site, contributing to potent inhibition (IC50 = 74.4 nM for the lead compound). nih.gov |
| Tetrasubstituted pyrazole derivatives | Cyclooxygenase-2 (COX-2) | Docking analysis revealed hydrogen bond interactions with key amino acid residues HIS90 and TYR355 in the COX-2 active site. The developed QSAR model showed a strong correlation between molecular descriptors and inhibitory activity. msjonline.org |
| Thieno[2,3-d] researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR), PI3K | The most active compounds showed strong binding affinity to the ATP-binding sites of both EGFR and PI3K, forming hydrogen bonds with critical residues like MET793 (EGFR) and VAL851 (PI3K), consistent with their cytotoxic effects. nih.gov |
| Pyrazole derivatives | Human Topoisomerase II β | Docking studies showed that the synthesized pyrazole compounds have a good binding affinity for the active site of human topoisomerase II β, supporting their potential as anticancer agents. nih.gov |
These computational approaches provide a rational basis for the design of new, more potent, and selective inhibitors based on the thienopyrazole scaffold, accelerating the drug development process.
General Overview of Thienopyrazole Bioactivity and Pharmacological Relevance in Research
The thieno[3,2-c]pyrazole scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. researchgate.netaun.edu.eg These compounds, formed by the fusion of a thiophene (B33073) and a pyrazole ring, have demonstrated a broad spectrum of biological effects, establishing their relevance in various research domains. mdpi.comresearchgate.net The inherent structural features of thienopyrazoles make them versatile scaffolds for the design of targeted therapeutic agents. mdpi.comfrontiersin.org
Thienopyrazole derivatives have been extensively investigated for their potential as anticancer agents. mdpi.comresearchgate.net Their mechanism of action in this context often involves the inhibition of key enzymes, such as kinases, that are crucial for cancer cell proliferation and survival. mdpi.comresearchgate.net Beyond oncology, thienopyrazoles have also shown promise as anti-inflammatory, antimicrobial, and antiviral agents in preclinical studies. researchgate.netnih.gov The bioactivity of these compounds is intricately linked to the nature and position of substituents on the thienopyrazole core, allowing for the fine-tuning of their pharmacological profiles through synthetic modifications. frontiersin.org The exploration of thieno[3,2-c]pyrazoles and its isomers continues to be an active area of research, with ongoing efforts to develop novel derivatives with enhanced potency and selectivity for various biological targets. researchgate.netmdpi.com
Thienopyrazoles as Modulators of Kinase Activity in Research Models
A significant area of research for thieno[3,2-c]pyrazole derivatives has been their role as modulators of kinase activity. mdpi.comresearchgate.net Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The thienopyrazole scaffold has proven to be a valuable framework for the development of potent and selective kinase inhibitors. researchgate.netnih.gov
Thieno[3,2-c]pyrazole derivatives have been identified as a novel class of inhibitors for Aurora kinases. researchgate.netnih.gov Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is frequently observed in various human cancers. nih.gov Research has led to the discovery of 3-amino-1H-thieno[3,2-c]pyrazole derivatives that exhibit low nanomolar inhibitory activity against Aurora kinases. researchgate.netnih.gov For instance, a representative compound from this series demonstrated the ability to block the cell cycle in the HCT-116 human colon cancer cell line and showed efficacy in an HL-60 human leukemia xenograft tumor model. nih.gov The structure-activity relationship studies of these derivatives have provided insights into the chemical features necessary for potent Aurora kinase inhibition. researchgate.netnih.gov
Another prominent area of investigation for thieno[3,2-c]pyrazole derivatives is their potent inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β). nih.govucsd.eduresearchgate.net GSK-3β is a serine/threonine kinase that is implicated in a wide range of cellular processes, and its dysregulation is associated with several pathologies, including Alzheimer's disease, bipolar disorder, and cancer. nih.govucsd.edunih.gov
Molecular docking studies have elucidated the binding mode of thieno[3,2-c]pyrazole derivatives within the ATP-binding pocket of GSK-3β. nih.gov Potent inhibitors, such as the thieno[3,2-c]pyrazol-3-amine derivative 16b, have been shown to fit snugly into this pocket. nih.gov The thieno[3,2-c]pyrazol-3-amine core typically occupies the adenine-binding region and forms crucial hydrogen bonds with the backbone atoms of amino acid residues in the hinge region, such as Asp133 and Val135, which are essential for ligand recognition. nih.govresearchgate.net
In addition to these hydrogen bonds, hydrophobic interactions with a pocket formed by residues including Ala83, Val110, Leu132, Tyr134, and Leu188 further stabilize the binding. nih.gov Substituents on the thienopyrazole core can also form additional interactions. For example, a pyridine (B92270) ring can engage in hydrophobic interactions with Phe67, Val70, and Cys199, while the nitrogen atom of the pyridine can act as a hydrogen bond acceptor to interact with Lys85. nih.gov This "double-sites occupation" pharmacophore model, which involves interactions with both the hinge region and the area around Lys85, is thought to contribute to the high inhibitory activity of these compounds. nih.govresearchgate.net
Table 1: Key Molecular Interactions of a Thieno[3,2-c]pyrazole Derivative (16b) with GSK-3β
| Interacting Moiety of Compound | GSK-3β Residue(s) | Type of Interaction |
|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine skeleton | Asp133, Val135 | Hydrogen Bonds |
| Thieno[3,2-c]pyrazol-3-amine portion | Ala83, Val110, Leu132, Asp133, Tyr134, Val135, Leu188 | Hydrophobic Interactions |
| Pyridine ring | Phe67, Val70, Cys199 | Hydrophobic Interactions |
| N atom of pyridine | Lys85 | Hydrogen Bond |
| Terminal isobutyryl group | Ile62, Pro136 | Hydrophobic Interactions |
The inhibition of GSK-3β by thieno[3,2-c]pyrazole derivatives has been shown to modulate key cellular signaling pathways. nih.govnih.gov One of the most significant consequences of GSK-3β inhibition is the reduction of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease. nih.govucsd.edu In cellular models, treatment with potent thieno[3,2-c]pyrazole-based GSK-3β inhibitors has been demonstrated to decrease the phosphorylation of tau at specific sites, such as Ser396, in a dose-dependent manner. nih.govnih.gov
Furthermore, GSK-3β is a key component of the Wnt/β-catenin signaling pathway. nih.gov Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus. nih.govmdpi.com Studies have shown that treatment with thieno[3,2-c]pyrazole derivatives can effectively increase the expression of β-catenin. nih.govnih.gov This stabilization of β-catenin can, in turn, influence the transcription of target genes involved in neuronal development and plasticity. nih.gov
Table 2: Effects of a Thieno[3,2-c]pyrazole Derivative (16b) on Cellular Pathways
| Cellular Process | Measured Effect | Model System |
|---|---|---|
| Tau Protein Phosphorylation | Decreased phosphorylation at Ser396 | SH-SY5Y cells |
| β-Catenin Expression | Increased expression | SH-SY5Y cells |
| Neuronal Neurite Outgrowth | Promotion of differentiated neurite outgrowth | SH-SY5Y cells |
| Neuronal Marker Expression | Increased expression of GAP43, N-myc, and MAP-2 | SH-SY5Y cells |
The ability of thieno[3,2-c]pyrazole derivatives to inhibit GSK-3β and modulate downstream pathways suggests their potential for neuroprotective and anti-neuroinflammatory effects. Research has indicated that these compounds can offer neuroprotection against Aβ-induced neurotoxicity in rat primary cortical neurons. researchgate.net By inhibiting GSK-3β, these derivatives can mitigate the pathological cascade initiated by amyloid-beta, a key player in Alzheimer's disease. nih.govucsd.edu The promotion of neuronal neurite outgrowth and the increased expression of proteins associated with neurogenesis and synaptic plasticity, such as GAP43 and MAP-2, further support the neuroprotective potential of this class of compounds. nih.govnih.gov While direct studies on anti-neuroinflammatory effects are emerging, the modulation of pathways like Wnt/β-catenin, which has roles in inflammation, suggests a plausible anti-inflammatory role for these compounds in the central nervous system.
Advancements in the Pharmacological Profile of Thieno[3,2-c]pyrazole Derivatives
The thieno[3,2-c]pyrazole scaffold, a fused heterocyclic system combining thiophene and pyrazole rings, has garnered significant attention in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, demonstrating notable activities as kinase inhibitors, antimicrobial agents, and anticancer compounds. This article explores the structure-activity relationships and therapeutic potential of thieno[3,2-c]pyrazole derivatives, focusing on their interactions with various kinase targets and their efficacy in antimicrobial and anticancer research.
Applications in Advanced Chemical Research and Development
Role as Versatile Synthetic Intermediates for the Construction of Complex Molecular Architectures
The primary utility of 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole in synthetic chemistry stems from the presence of the carbon-iodine (C-I) bond. This bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows chemists to use the thieno[3,2-c]pyrazole core as a foundational scaffold, selectively introducing a wide array of chemical substituents at the 3-position to build intricate molecular structures.
Several key palladium-catalyzed reactions are particularly effective for this purpose:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the iodo-thienopyrazole with various aryl or vinyl boronic acids. This method is a cornerstone for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.netrsc.orgnih.govnih.govmdpi.com
Sonogashira Coupling: By reacting this compound with terminal alkynes, the Sonogashira coupling facilitates the creation of carbon-carbon triple bonds. rsc.orgarkat-usa.orgtandfonline.comorganic-chemistry.org This is crucial for constructing rigid, linear molecular extensions and for accessing further chemical transformations characteristic of alkynes. arkat-usa.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of many biologically active compounds. The iodo-thienopyrazole can be coupled with a wide range of primary or secondary amines to generate novel amine-substituted derivatives.
The ability to perform these transformations with high efficiency and selectivity makes this compound a powerful intermediate for creating molecules with precisely controlled three-dimensional shapes and functionalities. rsc.orgrsc.org
Utility as Scaffolds for Combinatorial Library Synthesis and Lead Compound Discovery in Chemical Biology
In the field of drug discovery and chemical biology, the thieno[3,2-c]pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.netnih.gov Derivatives of this scaffold have been identified as potent inhibitors of critical enzyme families such as Aurora kinases and interleukin-2-inducible tyrosine kinase (Itk), which are implicated in cancer and inflammatory diseases. researchgate.netnih.govnih.gov
The compound this compound is an ideal starting point for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. researchgate.netgriffith.edu.aucore.ac.ukyoutube.com By leveraging the cross-coupling reactions described previously, a single starting material can be diversified into hundreds or thousands of unique compounds.
Example of a Combinatorial Approach:
| Reaction Type | Reagent Class | Resulting Moiety |
| Suzuki Coupling | Diverse Boronic Acids | Aryl/Heteroaryl Groups |
| Sonogashira Coupling | Various Terminal Alkynes | Alkynyl Groups |
| Buchwald-Hartwig | Primary/Secondary Amines | Substituted Amino Groups |
Each compound in the generated library can then be screened for biological activity against a specific target, such as a protein kinase. This high-throughput screening process allows researchers to quickly identify "hit" or "lead" compounds that show promising activity and can be further optimized into potential drug candidates. researchgate.net
Development of Chemical Probes for Elucidating Biological Pathways
Chemical probes are specialized small molecules designed to interact with a specific biological target, such as an enzyme, to study its function within a complex cellular environment. pamgene.commdpi.com The development of selective and potent probes is essential for validating new drug targets and understanding disease mechanisms.
Given that the thienopyrazole scaffold is a known kinase inhibitor, this compound is an excellent precursor for creating sophisticated chemical probes. nih.govmdpi.comnih.gov The reactive iodine site allows for the attachment of various functional tags through synthetic chemistry:
Fluorophores: A fluorescent dye can be coupled to the thienopyrazole core. The resulting probe can be used in cellular imaging techniques like fluorescence microscopy to visualize the location and concentration of the target kinase within a cell.
Biotin (B1667282) Tags: Attaching a biotin molecule allows for affinity-based protein profiling. After the probe binds to its target protein in a cell lysate, the entire complex can be "pulled down" or isolated using streptavidin beads (which bind strongly to biotin), enabling the identification and quantification of the target protein.
Photo-affinity Labels: These tags can be used to create a permanent, covalent bond between the probe and its target protein upon exposure to UV light, which is useful for definitively identifying the protein target.
By using this compound as a starting point, researchers can design customized probes to investigate the specific roles of kinases and other enzymes in biological pathways. pamgene.com
Potential in Materials Science Research, exemplified by Pyrazole (B372694) Scaffolds in OLEDs
The unique electronic properties of fused heterocyclic systems make them attractive candidates for applications in materials science, particularly in the field of organic electronics. Pyrazole-containing compounds, and by extension thienopyrazoles, are being investigated for their use in Organic Light-Emitting Diodes (OLEDs). arkat-usa.orgresearchgate.netresearchgate.net
OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. The performance of an OLED depends heavily on the properties of the organic materials used, including their ability to transport electrical charges (holes and electrons) and their efficiency in converting electrical energy into light.
Pyrazole derivatives have been utilized in OLEDs for several reasons:
They can be incorporated into host materials that are doped with phosphorescent emitters (PhOLEDs), which can achieve very high efficiencies. nih.gov
Their electronic structure can be tuned by adding different substituents, allowing for the optimization of energy levels to facilitate efficient charge injection and transport. researchgate.net
The rigid, planar nature of the fused thienopyrazole ring system can promote favorable molecular packing in thin films, which is beneficial for charge mobility.
The compound this compound serves as a key building block for synthesizing novel materials for OLEDs. The iodine atom can be replaced with various electronically active groups through cross-coupling reactions to fine-tune the material's photophysical properties, such as its emission color and quantum yield. researchgate.netrsc.org
Application in Ligand Design for Transition Metal Catalysis
In addition to being a substrate in catalytic reactions, the thienopyrazole scaffold itself can be used to create ligands for transition metal catalysts. arkat-usa.orgrutgers.eduosti.gov A ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as the catalyst. The properties of the ligand—its size, shape, and electronic character—are critical in determining the catalyst's activity, selectivity, and stability.
The thieno[3,2-c]pyrazole structure possesses two adjacent nitrogen atoms in the pyrazole ring, which can act as a bidentate (two-toothed) chelating unit to bind to a metal center. nih.govuu.nlresearchgate.net This chelation effect often leads to highly stable and well-defined metal complexes.
Using this compound, chemists can design and synthesize more complex, multifunctional ligands. osti.gov For example, a phosphine (B1218219) group—another common coordinating group in catalysis—could be introduced by first performing a cross-coupling reaction at the iodo position. The resulting thienopyrazole-phosphine hybrid could then act as a novel ligand, combining the electronic properties of the thienopyrazole with the strong metal-binding ability of the phosphine. Such custom-designed ligands are crucial for developing new catalysts to perform challenging chemical transformations with higher efficiency and selectivity. rutgers.edu
Future Research Directions and Outlook
Development of Sustainable and Environmentally Benign Synthetic Pathways
Furthermore, metal-free synthesis strategies are expected to gain prominence to avoid the use of toxic and expensive metal catalysts. nih.govbeilstein-journals.org Research into one-pot syntheses and continuous-flow processes will also be crucial in developing atom-economical and safer manufacturing methods for this class of compounds. The goal will be to create synthetic pathways that are not only efficient but also align with the principles of green chemistry, reducing the environmental impact of producing these valuable molecules.
Exploration of Novel Functionalization Reactions and Reactivity Profiles
The 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole scaffold offers multiple sites for chemical modification, and future research will undoubtedly focus on exploring novel functionalization reactions to expand the chemical space around this core structure. The presence of the iodine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.
Beyond the established reactivity, there is a need to investigate the regioselectivity of further substitutions on the thieno[3,2-c]pyrazole ring system. For instance, regioselective C6-arylation has been demonstrated for thieno[3,2-c]pyrazoles, and exploring other selective C-H activation and functionalization reactions will be a key area of future work. researchgate.net Understanding the electronic and steric influences of the methyl and iodo substituents on the reactivity of the bicyclic system will be critical for the rational design of new derivatives with tailored properties.
Advanced Computational Modeling for Predicting Chemical Reactivity and Biological Interactions
Advanced computational modeling will be an indispensable tool in guiding the future development of this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net Such computational studies can provide insights into the most favorable sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic strategies.
In the context of drug discovery, molecular docking and molecular dynamics simulations will be instrumental in predicting how derivatives of this compound interact with biological targets. semanticscholar.org These in silico methods can help to identify key binding interactions, predict binding affinities, and rationalize structure-activity relationships (SAR). semanticscholar.orgnih.gov Furthermore, computational tools for predicting absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for optimizing the pharmacokinetic profiles of new drug candidates based on this scaffold. researchgate.netnih.gov
Deeper Mechanistic Understanding of Biological Target Engagement
While thieno[3,2-c]pyrazoles have been identified as inhibitors of important kinases like Aurora kinases and GSK-3β, a deeper mechanistic understanding of how these molecules engage their biological targets is necessary. researchgate.netnih.govnih.gov Future research should focus on elucidating the precise binding modes of this compound derivatives with their protein targets. This can be achieved through a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, and computational modeling.
Understanding the kinetics of target binding, including on- and off-rates, will also be a critical area of investigation. This knowledge can inform the design of inhibitors with improved potency and selectivity. Moreover, identifying the downstream cellular consequences of target inhibition by these compounds will be essential for validating their therapeutic potential and understanding any potential off-target effects. nih.govmdpi.com
Integration into Emerging Chemical Biology Tools and Methodologies
The unique properties of the this compound scaffold make it an attractive candidate for integration into emerging chemical biology tools and methodologies. For instance, its potential as a selective kinase inhibitor suggests that it could be developed into a chemical probe to study the cellular functions of specific kinases. By attaching fluorescent dyes or affinity tags, derivatives of this compound could be used to visualize and isolate their protein targets from complex biological samples.
Furthermore, the development of photo-cross-linking or clickable versions of this compound could enable the identification of its direct binding partners in living cells, a powerful technique for target deconvolution and understanding the compound's mechanism of action. As our understanding of the biological activity of this scaffold grows, so too will the opportunities to leverage it in the development of sophisticated chemical tools to dissect complex biological processes.
Q & A
Basic: What synthetic routes are commonly employed to prepare 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole?
Methodological Answer:
The synthesis typically involves multi-step approaches:
- Gewald Reaction: A versatile method for thieno[3,2-c]pyrazole derivatives. For example, ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate is synthesized via Gewald’s method using α-cyanoesters and elemental sulfur under basic conditions .
- Jacobson Reaction: Used to construct the thieno[3,2-c]pyrazole core via cyclization of appropriate precursors (e.g., iodothiophene derivatives) in multigram-scale syntheses .
- Iodination: Post-functionalization of pre-formed thienopyrazole frameworks using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to introduce the iodine substituent at the 3-position .
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 280.95 for C₆H₅IN₂S) and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration and validates iodine placement in the crystal lattice (if crystalline derivatives are available) .
Advanced: How can researchers optimize the yield of this compound under catalytic conditions?
Methodological Answer:
- Catalyst Selection: CeO₂ nanoparticles enhance reaction efficiency in pyrazole syntheses by stabilizing intermediates and reducing side reactions. Apply similar strategies for cyclization or iodination steps .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of iodine-containing intermediates.
- Temperature Control: Maintain iodination steps at 0–25°C to prevent over-iodination or decomposition .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate pure product .
Advanced: How can structural ambiguities in thieno[3,2-c]pyrazole derivatives be resolved when spectral data conflicts?
Methodological Answer:
- Comparative UV/Vis Spectroscopy: For isomers, compare UV spectra with known analogs. For example, pyrazoles fused at [3,2-c] vs. [2,3-c] positions exhibit distinct λmax due to conjugation differences (e.g., ~260 nm vs. ~300 nm) .
- Dehydrogenation Studies: Convert pyrazoles to indazoles via dichlorodicyanobenzoquinone (DDQ), then compare UV profiles with authentic indazole standards .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometries to match experimental data .
Advanced: How are structure-activity relationships (SARs) explored for this compound derivatives in antimicrobial studies?
Methodological Answer:
- Derivatization: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 5- or 6-positions. For example, replace iodine with bromine or introduce triazole/thiazole moieties .
- Bioassays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via MIC (Minimum Inhibitory Concentration) assays. Use agar dilution or broth microdilution methods .
- Mechanistic Probes: Evaluate membrane disruption (via fluorescence assays with SYTOX Green) or enzyme inhibition (e.g., thymidylate synthase) to link structural features to activity .
Advanced: How can researchers address contradictory bioactivity data in thieno[3,2-c]pyrazole studies?
Methodological Answer:
- Dose-Response Curves: Ensure linearity across concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
- Control Experiments: Include solvent controls (DMSO) and reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .
- Synergistic Studies: Combine with adjuvants (e.g., efflux pump inhibitors) to assess potentiation effects .
- Data Reproducibility: Replicate assays across independent labs and use standardized protocols (e.g., CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
